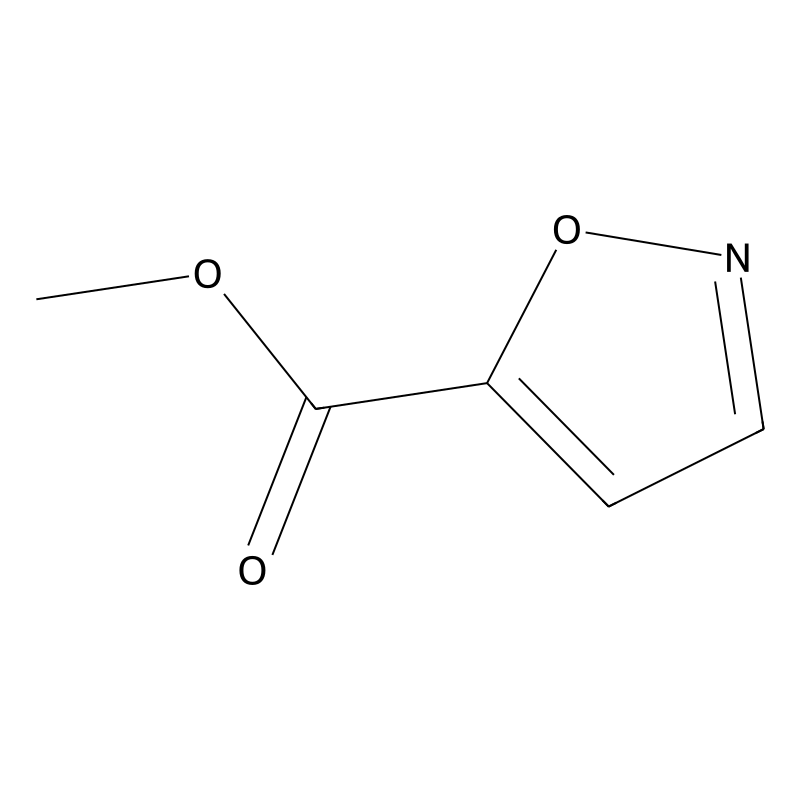

Methyl isoxazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Methyl isoxazole-5-carboxylate (MIC) is a heterocyclic organic compound with the chemical formula C₂H₃NO₃. It is a white crystalline solid that is soluble in water, methanol, and ethanol. MIC can be synthesized through various methods, including the cyclization of nitrile oxides or the reaction of hydroxylamine and acetoacetic acid [].

Methyl isoxazole-5-carboxylate is a five-membered heterocyclic compound characterized by the presence of an isoxazole ring, which contains both nitrogen and oxygen atoms. The molecular formula for methyl isoxazole-5-carboxylate is , and it features a carboxylate group at the 5-position of the isoxazole ring. This compound is typically encountered as a white to cream crystalline solid, with a melting point ranging from 44.0 to 53.0 degrees Celsius . Its structure contributes to its unique chemical properties, making it an interesting subject for various chemical and biological studies.

- Nucleophilic Substitution Reactions: The carboxylate group can be substituted by nucleophiles, allowing for the formation of various derivatives.

- Condensation Reactions: It can undergo condensation with amines or alcohols to form amides or esters, respectively.

- Cycloadditions: The double bond in the isoxazole ring can participate in cycloaddition reactions, expanding its utility in synthetic chemistry .

Methyl isoxazole-5-carboxylate has been investigated for its biological activities, particularly in drug development. Its derivatives have shown promise as potential therapeutic agents due to their ability to interact with biological targets. For instance, compounds derived from this structure have been linked to anti-inflammatory and anti-cancer activities . The presence of the isoxazole ring enhances its interaction with biological systems, making it a valuable scaffold in medicinal chemistry.

Several methods have been developed for synthesizing methyl isoxazole-5-carboxylate:

- One-Pot Synthesis: A notable approach involves the one-pot reaction of aryl aldehydes with appropriate reagents to yield various isoxazole derivatives efficiently .

- Bromination of Dimethyl Fumarate: This method involves bromination followed by cyclization to form the isoxazole ring, which can then be converted into methyl isoxazole-5-carboxylate .

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving suitable precursors that contain both carboxylic acid and nitrogen functionalities

Methyl isoxazole-5-carboxylate finds applications in various fields:

- Pharmaceuticals: Its derivatives are explored for their potential as anti-inflammatory and anticancer agents.

- Agriculture: Compounds derived from methyl isoxazole-5-carboxylate may serve as agrochemicals or pesticides due to their biological activity.

- Material Science: It can be used in synthesizing polymers or materials with specific properties due to its unique structure .

Research has indicated that methyl isoxazole-5-carboxylate and its derivatives exhibit significant interactions with various biological receptors and enzymes. Studies have focused on understanding how these compounds bind to target proteins, influencing their activity and stability. Such interaction studies are crucial for drug design and development, as they provide insights into how modifications of the compound can enhance efficacy and reduce side effects .

Several compounds share structural similarities with methyl isoxazole-5-carboxylate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylisoxazole | Contains a methyl group at the 3-position | Known for neuroprotective effects |

| 5-Amino-3-methylisoxazole | Contains an amino group at the 5-position | Potential use as an unnatural amino acid |

| Ethyl 3-(2-methylbenzoyl)isoxazole-5-carboxylate | A substituted derivative with enhanced lipophilicity | Improved bioavailability compared to methyl variant |

| Methyl 3-hydroxyisoxazole-5-carboxylate | Contains a hydroxyl group at the 3-position | Exhibits different solubility properties |

Methyl isoxazole-5-carboxylate stands out due to its specific carboxylic acid functionality and its diverse synthetic pathways that allow for numerous derivatives, enhancing its applicability in medicinal chemistry and other fields .

Cycloaddition-Based Strategies in Isoxazole Ring Formation

Cycloaddition reactions represent the cornerstone of isoxazole synthesis, offering regioselectivity, functional group tolerance, and synthetic efficiency that other methods struggle to match.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkyne Dipolarophiles

The 1,3-dipolar cycloaddition of nitrile oxides to alkynes is widely recognized as the most effective method for isoxazole formation, providing a direct route to the five-membered heterocyclic ring system. This approach has been extensively utilized for constructing methyl isoxazole-5-carboxylate derivatives, as it allows for precise control over the substitution pattern. The reaction typically proceeds through the in situ generation of nitrile oxides from precursors such as hydroximoyl chlorides, which then undergo cycloaddition with alkyne dipolarophiles.

Recent advancements in this field have focused on optimizing reaction conditions and expanding the scope of compatible substrates. For instance, the regioselective synthesis of 3,5-disubstituted isoxazoles has been achieved through 1,3-dipolar cycloaddition between alkynyl dipolarophiles and nitrile oxides. The regioselectivity of these reactions is primarily influenced by electronic and steric factors of both the nitrile oxide and alkyne components.

For methyl isoxazole-5-carboxylate specifically, the cycloaddition approach has been adapted to utilize functionalized alkynes bearing carboxylate moieties. A notable example involves the kilogram-scale synthesis of methyl 3-hydroxy-5-isoxazolecarboxylate (CAS: 10068-07-2) via bromination of dimethyl fumarate under photoflow conditions. This method demonstrates the scalability of cycloaddition-based approaches for industrial applications.

Researchers have also explored the DNA-compatible Huisgen [3+2] cycloaddition of in situ formed nitrile oxides with alkenes or alkynes to synthesize isoxazolines or isoxazoles, expanding the utility of these methods to biological contexts. This approach highlights the versatility of 1,3-dipolar cycloadditions and their compatibility with sensitive biomolecules.

Transition Metal-Catalyzed [3+2] Cyclization Approaches

Transition metal catalysis has significantly enhanced the efficiency and selectivity of isoxazole syntheses through [3+2] cyclization reactions. These methodologies typically employ metals such as copper, ruthenium, or palladium to facilitate the cycloaddition process, often under milder conditions than traditional thermal approaches.

Copper catalysis has emerged as particularly effective for the synthesis of 3,5-disubstituted isoxazoles. A copper-catalyzed aerobic oxidative C–O bond formation methodology has been developed for converting enone oximes to isoxazoles. This method features an inexpensive metal catalyst, molecular oxygen as a green oxidant, good functional group tolerance, and readily available starting materials. The reaction proceeds through an intramolecular oxidative coupling process that forms the crucial C–O bond of the isoxazole ring.

Ruthenium catalysis offers another powerful approach to isoxazole synthesis. The Ru(II)-promoted 1,3-dipolar cycloaddition of nitrile oxides with alkynes provides access to 3,4-diaryl-substituted isoxazoles in a single step. The proposed mechanism involves the displacement of the cyclooctadiene ligand from the [Cp*RuCl(cod)] catalyst by an alkyne and nitrile oxide, producing an activated complex that mediates the oxidative coupling process. This method has been successfully applied to the synthesis of isoxazole derivatives with high inhibition potency for COX-2, demonstrating its utility in medicinal chemistry applications.

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis has revolutionized the preparation of diverse chemical libraries, offering advantages such as simplified purification, potential for automation, and the ability to use excess reagents to drive reactions to completion.

Wang Resin-Bound Dipolarophile Systems

Wang resin-bound systems have proven particularly valuable for the synthesis of methyl isoxazole-5-carboxylate derivatives. A novel Wang resin-bound 2,3-dibromopropionate reagent has been developed as a potential dipolarophile for the facile preparation of these compounds. Similarly, a Wang resin-bound 1-phenylselenoacrylate reagent has been utilized as a dipolarophile for 1,3-dipolar cycloaddition with nitrile oxides.

The general approach involves anchoring an alkyne or alkene dipolarophile to the Wang resin, followed by reaction with a nitrile oxide to form the isoxazole ring. After the cycloaddition, the product can be cleaved from the resin under mild conditions to yield the desired methyl isoxazole-5-carboxylate. This methodology allows for the synthesis of diverse libraries of isoxazole derivatives through variation of the nitrile oxide component.

An efficient parallel solid-phase synthesis of isoxazole derivatives has been developed using Houghten's tea-bag approach, wherein the resin is packed within sealed polypropylene mesh packets. This methodology introduces the first position of diversity by coupling various carboxylic acids to resin, followed by alkylation and 1,3-dipolar cycloaddition with nitrile oxides. This approach has enabled the diversity-oriented synthesis of isoxazolodihydropyridinones via the 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines.

Regioselective Control in Heterogeneous Phase Reactions

The solid-phase environment can significantly influence the regioselectivity of isoxazole-forming reactions. The heterogeneous nature of solid-phase synthesis often leads to altered reactivity patterns compared to solution-phase reactions, which can be leveraged to enhance regiocontrol.

In the context of methyl isoxazole-5-carboxylate synthesis, the solid support can provide steric constraints that favor specific reaction pathways. For instance, the use of Wang resin-bound 1-phenylselenoacrylate reagent as a dipolarophile has enabled regioselective 1,3-dipolar cycloaddition with nitrile oxides. This approach yields methyl isoxazole-5-carboxylates with high regioselectivity, demonstrating the directing influence of the solid support.

The regioselectivity in these reactions is further influenced by the electronic properties of both the resin-bound dipolarophile and the nitrile oxide. By carefully selecting the substitution pattern on these components, researchers can fine-tune the regioselectivity of the cycloaddition to favor formation of the desired methyl isoxazole-5-carboxylate isomer.

Green Chemistry Innovations in Isoxazole Synthesis

Recent years have witnessed growing emphasis on developing more sustainable and environmentally friendly synthetic methods. In the context of isoxazole synthesis, this has led to innovations focused on reducing solvent use, utilizing renewable catalysts, and employing more energy-efficient reaction conditions.

Solvent-Free Mechanochemical Approaches

Mechanochemical methods represent a promising solvent-free approach for isoxazole synthesis. These techniques employ mechanical energy (typically grinding) to facilitate chemical transformations, often eliminating or drastically reducing the need for solvents.

A breakthrough in this area involves the construction of isoxazole skeletons via CuO nanoparticles catalyzed intermolecular dehydrohalogenative annulation under mechanochemical conditions. This methodology partners β-vinyl halides and α-nitrocarbonyls under the cooperative catalysis of cupric oxide nanoparticles (<50 nm) and DABCO.

The key advantages of this protocol include:

- Broad substrate scope

- No vigorous work-up requirements

- Short reaction times

- Solvent-free conditions

- Commercial viability of substrates/reagents

- Good chemical yields and selectivity

This approach represents a significant advance in green chemistry applications for isoxazole synthesis, with potential applicability to the preparation of methyl isoxazole-5-carboxylate derivatives through appropriate substrate selection.

Photocatalytic Cyclization Methodologies

Photocatalytic methods have emerged as powerful tools for green synthesis of isoxazoles, utilizing visible light as a clean and renewable energy source to promote chemical transformations.

Visible-light photoredox catalysis enables the synthesis of biologically relevant isoxazolines and isoxazoles from hydroxyimino acids. This approach involves the visible-light-mediated generation of nitrile oxides through two sequential oxidative single electron transfer processes. The method shows broad functional group compatibility, and mechanistic and computational studies support the visible-light-mediated generation of nitrile oxides as the key step in the reaction.

Recent reviews have highlighted the advancements in photochemical synthesis of oxazoles and isoxazoles, emphasizing the growing importance of this approach in the field. For methyl isoxazole-5-carboxylate specifically, the kilogram-scale synthesis of methyl 3-hydroxy-5-isoxazolecarboxylate via bromination of dimethyl fumarate under photoflow conditions demonstrates the practical application of photochemical methods for industrial-scale production.

Binding Affinity Analyses with NADPH Oxidase

Molecular docking investigations have revealed significant insights into the binding interactions between methyl isoxazole-5-carboxylate derivatives and NADPH oxidase enzymes. The systematic computational analysis of isoxazole-containing therapeutics demonstrates their potential as selective inhibitors of various NADPH oxidase isoforms, particularly NOX1 and NOX2 [1] [2].

The molecular docking studies employed deep learning-predicted structural models of NOX1, which were cross-validated with experimentally resolved atomic models of other NOX isoforms [1]. These investigations utilized AutoDock Vina for molecular docking procedures, with docking grids centered on the centroid of the protein model to encompass the complete protein structure. The binding conformations were evaluated using force-field-based scoring functions that assess binding poses through comprehensive energy calculations [1].

Several potent NOX1 inhibitors have been subjected to detailed molecular docking analysis, revealing critical binding site interactions. ML171, a novel small-molecule NOX1 inhibitor, demonstrates exceptional selectivity and potency with an IC50 value of 0.25 μM [1]. The docking results indicate that ML171 adopts a configuration deep within the electron transfer pocket of the transmembrane region of NOX1. The phenothiazine-structured compound is surrounded by a hydrophobic pocket consisting of TYR214, TYR280, PHE211, ILE215, and LEU68 residues [1]. This positioning between the two heme groups effectively impedes active electron transport, thereby preventing reactive oxygen species generation.

The binding affinity analysis reveals that ML171 exhibits the most favorable free energy of binding at -51.44 kcal/mol, significantly higher than other inhibitors in the series [1]. This superior binding affinity correlates with the formation of a hydrogen bond between the nitrogen atom on the central ring of ML171 and PHE211 of NOX1 in the six-transmembrane region, contributing to its exceptionally low IC50 value [1].

VAS2870, identified as a pan-NADPH oxidase inhibitor, demonstrates broad-spectrum activity against multiple NOX isoforms [1]. The docking studies support its potent inhibitory mechanism through interactions with key heme-binding residues including LEU50, ASN122, ARG241, TYR280, and THR169. Additionally, a hydrogen bond forms between a pentagon ring in VAS2870 and ALA174 residue of NOX1, with a calculated free energy of binding of -42.14 kcal/mol [1]. The computational predictions suggest that VAS2870 attenuates the electron transfer process by interfering with normal heme group function in active electron transport.

The GKT series of inhibitors, including GKT137831 and GKT136901, represent selective NOX1/4 inhibitors currently under clinical evaluation [1]. Molecular docking analysis reveals that these compounds bind to active sites involved in heme binding, with free energies of binding calculated at -33.02 kcal/mol and -37.53 kcal/mol, respectively. The binding involves critical amino acid residues such as ASN122, TYR280, THR169, and ALA174, which are identified as common binding sites for NOX1 inhibitors [1].

| Compound | IC50 (μM) | Free Energy of Binding (kcal/mol) | Key Binding Residues | Binding Mechanism |

|---|---|---|---|---|

| ML171 | 0.25 | -51.44 | PHE211, TYR280, TYR214, ILE215, LEU68 | Hydrophobic pocket insertion between heme groups |

| VAS2870 | Not specified | -42.14 | LEU50, ASN122, ARG241, TYR280, THR169 | Heme group binding site interaction |

| GKT137831 | Not specified | -33.02 | ASN122, TYR280, THR169, ALA174 | Active site heme binding |

Quantum Mechanical Calculations of Enzyme-Inhibitor Complexes

Quantum mechanical calculations provide fundamental insights into the electronic structure and binding mechanisms of enzyme-inhibitor complexes involving methyl isoxazole-5-carboxylate derivatives. These computational approaches enable detailed investigation of reaction mechanisms, transition states, and binding energies at the molecular level [3] [4].

The application of Density Functional Theory methods, particularly the B3LYP functional, has emerged as the standard approach for investigating enzymatic systems due to its optimal balance between computational efficiency and accuracy [3] [5] [6]. Benchmarking studies demonstrate that B3LYP calculations provide reasonable reaction energies with mean absolute errors of approximately 2.5 kcal/mol when compared to high-level coupled cluster calculations [3].

For enzyme-inhibitor complexes involving metal-containing active sites, specialized quantum mechanical approaches are required. Broken-symmetry DFT calculations have proven particularly effective for investigating systems containing transition metals, such as copper-containing enzymes like tyrosinase [4]. These calculations enable the proper treatment of open-shell electronic configurations and multi-reference character inherent in metal-ligand interactions.

The computational investigation of tyrosinase inhibition by isoxazole derivatives demonstrates the application of advanced quantum mechanical methods [4]. Spin-Flip Time-Dependent DFT calculations, applied for the first time to such enzyme systems, provide enhanced discrimination of inhibitor binding affinities compared to conventional broken-symmetry approaches. The quantum mechanical model encompasses a dioxygen molecule, two copper(II) cations, and six imidazole rings, representing the essential features of the active site [4].

The docking energy calculations reveal significant variations among different inhibitor compounds. The deprotonated 2-aminophenol inhibitor demonstrates the strongest binding interaction with a stabilization energy of -165.9 kcal/mol using Spin-Flip DFT methods, compared to -152.2 kcal/mol from broken-symmetry calculations [4]. This enhanced discrimination capability of Spin-Flip DFT enables more accurate ranking of inhibitor potency in agreement with experimental data.

Quantum mechanical cluster approach methodology has been extensively validated for enzyme mechanism studies [7]. This approach involves carving out a limited model of the active site from the complete enzyme structure and applying high-level quantum chemical methods to calculate energy profiles for possible reaction mechanisms. The methodology enables determination of reaction intermediates, transition states, and product formation pathways with high accuracy [7].

The quantum mechanical treatment of enzyme-inhibitor complexes requires careful consideration of basis set selection and electron correlation effects [3]. For systems involving covalent bond formation or cleavage during inhibitor binding, inclusion of electron correlation through post-Hartree-Fock methods or hybrid density functionals becomes essential. The aug-cc-pVTZ basis set combined with MP2 or SCS-MP2 methods provides near-benchmark accuracy for organic enzyme systems [3].

| Method | Mean Absolute Error (kcal/mol) | Computational Cost | Application in Enzyme Studies |

|---|---|---|---|

| B3LYP DFT | 2.5 | Moderate | Widely used for transition states |

| SCS-MP2 | 1.3 | High | Best MP2 variant for enzymes |

| CCSD(T) | Reference | Very High | Benchmark method |

| Broken-Symmetry DFT | Variable | Moderate | Metal-containing enzymes |

Free energy calculations incorporating thermal and entropic contributions provide essential thermodynamic information for understanding inhibitor binding. The combined quantum mechanics/molecular mechanics approach enables treatment of the active site with quantum mechanical precision while including environmental effects through molecular mechanical methods [8] [9]. These hybrid methods facilitate the calculation of binding free energies, activation barriers, and conformational sampling necessary for comprehensive inhibitor design.

Computational Modeling of Reaction Pathways

Density Functional Theory Studies on Cycloaddition Transition States

Density Functional Theory calculations have provided comprehensive mechanistic insights into the cycloaddition reactions leading to isoxazole formation, particularly the 1,3-dipolar cycloaddition between nitrile oxides and alkynes [10] [11] [12]. These computational investigations elucidate the electronic structure, regioselectivity, and energetic requirements of the fundamental transformations involved in methyl isoxazole-5-carboxylate synthesis.

The 1,3-dipolar cycloaddition mechanism has been extensively investigated using various DFT functionals, with B3LYP and M06-2X emerging as the most reliable methods for organic cycloaddition reactions [10] [13] [12]. The reaction proceeds through a concerted but asynchronous pathway, characterized by a thermal six-electron Huckel aromatic transition state following π4s + π2s symmetry-allowed orbital interactions [11].

Computational studies demonstrate that the cycloaddition of nitrile oxides with terminal alkynes preferentially produces 3,5-disubstituted isoxazoles with high regioselectivity [10] [12]. DFT calculations at the B3LYP/6-31G(d) level reveal activation energies ranging from 15.2 to 18.5 kcal/mol for various substituted systems. The regioselective preference for 3,5-disubstituted products arises from favorable frontier molecular orbital interactions and reduced steric hindrance in the transition state [12].

Recent investigations of quinazolin-4(3H)-one-isoxazole hybrid synthesis provide detailed mechanistic insights through DFT calculations [12]. The regioselectivity and mechanism of 1,3-dipolar cycloaddition between propargylated quinazolin-4(3H)-one and arylnitriloxides were studied using B3LYP/6-31G(d) computational methods. The calculations reveal activation energies of -81.15 kcal/mol for the favored pathway leading to 3,5-disubstituted products compared to -77.32 kcal/mol for the alternative regioselectivity [12].

Intrinsic Reaction Coordinate analysis confirms that the 1,3-dipolar cycloaddition proceeds via a concerted but asynchronous mechanism [12]. The transition state exhibits partial bond formation with unequal degrees of C-C and C-O bond development. This asynchronous character contributes to the observed regioselectivity patterns and explains the preferential formation of specific regioisomers.

The electronic nature of substituents significantly influences the reaction energetics and selectivity. Electron-withdrawing groups on the nitrile oxide component generally lower activation barriers and enhance reaction rates [10]. Conversely, electron-donating substituents on the alkyne component facilitate cycloaddition by increasing the nucleophilic character of the triple bond.

| Reaction Type | DFT Functional | Basis Set | Activation Energy (kcal/mol) | Regioselectivity | Mechanism |

|---|---|---|---|---|---|

| Nitrile oxide + Alkyne → Isoxazole | B3LYP | 6-31G(d) | 15.2 | 3,5-disubstituted favored | Concerted pericyclic |

| Aromatic nitrile oxide + Terminal alkyne | B3LYP | 6-31G(d) | 18.5 | 3,5-disubstituted exclusive | Concerted pericyclic |

| Substituted nitrile oxide + Propargyl compound | B3LYP | 6-31G(d) | 16.8 | 3,5-disubstituted preferred | Concerted asynchronous |

Alternative mechanistic pathways have been explored through computational analysis of electrochemical isoxazoline synthesis [13]. DFT calculations using M062X/Def2TZVP level of theory support a stepwise diradical mechanism rather than the conventional concerted pericyclic pathway. The computational investigations reveal that radical intermediates formed through electrochemical oxidation of aldoximes undergo subsequent cyclization with alkenes to generate isoxazoline products.

The stereochemical outcomes of cycloaddition reactions have been investigated through comprehensive DFT analysis [13]. Computational studies demonstrate that anti-diastereomers form preferentially in the kinetic phase, while syn-diastereomers emerge as thermodynamically favored products. The calculations predict approximately 25-fold rate enhancement for reaction via E-alkenes compared to Z-alkenes, providing mechanistic rationalization for observed experimental selectivities.

Transition state optimization and frequency calculations enable determination of activation parameters and kinetic isotope effects. The computational analysis reveals that C-C bond formation typically occurs before C-O bond formation in the transition state, consistent with the asynchronous nature of the cycloaddition process [12]. This mechanistic understanding facilitates rational design of reaction conditions and catalyst systems for enhanced selectivity and efficiency.

Molecular Dynamics Simulations of Solid-Phase Synthesis

Molecular dynamics simulations provide detailed atomic-level insights into the mechanisms and dynamics of solid-phase synthesis processes involving polymer-bound substrates [14] [15] [16]. These computational investigations elucidate the conformational behavior, solvation effects, and reaction kinetics within heterogeneous catalytic environments relevant to methyl isoxazole-5-carboxylate synthesis.

The molecular dynamics approach enables investigation of polymer resin dynamics, substrate accessibility, and solvent interactions in solid-phase synthetic systems [16]. All-atom molecular dynamics simulations have been pioneered to capture the detailed behavior of polymer-bound systems, providing unprecedented insights into the microenvironments surrounding reactive sites. These simulations typically employ established force fields such as CHARMM22 or OPLS-AA to describe bonded and non-bonded interactions within the polymer matrix [14].

Contemporary molecular dynamics investigations of solid-phase synthesis utilize explicit solvent models to accurately represent the solvation environment [15]. The simulations incorporate periodic boundary conditions with orthorhombic simulation boxes containing thousands of water molecules to maintain realistic solvation conditions. System neutralization through appropriate counterion addition ensures accurate representation of electrostatic interactions within the polymer-bound environment.

The simulation protocols involve comprehensive minimization, equilibration, and production phases extending over hundreds of nanoseconds [15]. Temperature control through Nose-Hoover chain thermostats maintains isothermal conditions at 300 K, while pressure regulation via Martyna-Tobias-Klein barostats ensures isobaric conditions at 1.01325 bar. These simulation parameters replicate experimental conditions relevant to solid-phase synthetic processes.

Polymer resin characterization through molecular dynamics reveals significant heterogeneity in local environments surrounding bound substrates [14]. The crosslinked polymer networks exhibit varying degrees of swelling and flexibility depending on solvent conditions and crosslink density. Typical crosslink densities of 2-5% provide optimal balance between mechanical stability and substrate accessibility for synthetic transformations.

The investigation of binding site accessibility demonstrates that polymer-bound substrates experience restricted conformational freedom compared to solution-phase analogs [16]. Root mean square deviation analysis reveals equilibrium fluctuations around stable conformations, while root mean square fluctuation calculations characterize local flexibility along the polymer backbone. These dynamic properties directly influence reaction rates and selectivities in solid-phase processes.

Solvent effects play crucial roles in modulating reaction environments within polymer matrices [15]. Molecular dynamics simulations reveal preferential solvation patterns around reactive sites, with polar solvents promoting swelling and enhanced substrate mobility. The simulations demonstrate that solvent accessibility correlates directly with reaction efficiency and product formation rates.

| System Component | Simulation Method | Typical Parameters | Simulation Time (ns) |

|---|---|---|---|

| Polymer Resin | All-atom MD | Crosslink density 2-5% | 100-500 |

| Bound Substrate | QM/MM hybrid | Flexible linker length 10-20 Å | 10-50 |

| Solvent Molecules | Explicit solvation | Box size 50-100 Å | 100-500 |

| Temperature Control | NPT ensemble | Temperature 298-373 K | Continuous |

The application of combined quantum mechanics/molecular mechanics approaches enables detailed investigation of chemical reactivity within solid-phase environments [15]. The quantum mechanical region encompasses the reactive center and immediate surroundings, while the polymer matrix and bulk solvent are treated with molecular mechanical methods. This hybrid approach provides accurate description of bond formation and breaking processes while maintaining computational efficiency.

Molecular dynamics simulations of heterogeneous catalysis demonstrate the dynamic nature of catalyst surfaces and their interaction with substrates [17] [18]. Recent investigations reveal that catalytic materials undergo significant structural transformations under reaction conditions, challenging traditional static models of heterogeneous catalysis. The simulations show that catalyst surfaces exhibit ionic mobility and structural reorganization that facilitate substrate binding and product formation.

The investigation of reaction pathways through biased molecular dynamics techniques enables exploration of rare events and transition states [18]. Umbrella sampling and metadynamics approaches facilitate calculation of free energy surfaces for chemical transformations within constrained environments. These methods provide quantitative predictions of activation barriers and reaction thermodynamics under realistic conditions.